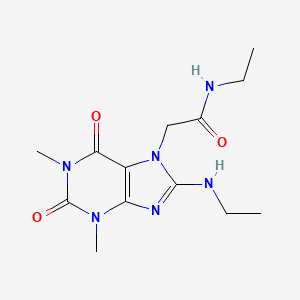
N-ethyl-2-(8-(ethylamino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-2-(8-(ethylamino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide is a useful research compound. Its molecular formula is C13H20N6O3 and its molecular weight is 308.342. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-ethyl-2-(8-(ethylamino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapeutics and its interaction with key biological pathways. This article reviews its biological activity based on various studies and research findings.
Chemical Structure and Properties
The compound features a complex purine structure with multiple functional groups that contribute to its biological activity. The systematic name indicates the presence of an ethylamino group and a dioxo purine moiety, which are critical for its interaction with biological targets.
Research indicates that compounds similar to this compound may exert their effects through the modulation of nucleotide signaling pathways. Specifically, they may interact with nucleotide receptors such as P2Y14, which is involved in various cellular processes including inflammation and cancer progression .
Biological Activity Overview
The biological activity of this compound has been assessed through various assays and studies:
1. Mutagenicity and Toxicity
- The compound has shown strong positive results in mutagenicity assays, indicating potential genotoxic effects . This raises concerns regarding its safety profile for therapeutic applications.
2. Anti-Cancer Potential
- Research highlights that targeting translation initiation factors like eIF4E can be a promising strategy in cancer treatment. Compounds designed to inhibit eIF4E have demonstrated significant anti-cancer activity in vitro . While specific data on this compound is limited, its structural similarities suggest it may share these properties.
3. Receptor Interaction
- Studies have shown that related compounds can activate or inhibit various G protein-coupled receptors (GPCRs), which play a crucial role in cell signaling pathways. The potential for this compound to modulate GPCR activity could be significant for therapeutic applications .
Case Studies
Several case studies have examined the effects of similar compounds on cellular models:
These studies illustrate the potential pathways through which this compound could exert its biological effects.
Propriétés
IUPAC Name |
N-ethyl-2-[8-(ethylamino)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6O3/c1-5-14-8(20)7-19-9-10(16-12(19)15-6-2)17(3)13(22)18(4)11(9)21/h5-7H2,1-4H3,(H,14,20)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKAZRSURSJHRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=C(N1CC(=O)NCC)C(=O)N(C(=O)N2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














